2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol
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Overview
Description
2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenolic hydroxyl group, a dinitrophenoxy group, and a Schiff base linkage, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol typically involves the condensation reaction between 3-(2,4-dinitrophenoxy)benzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions to facilitate the formation of the Schiff base linkage . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a component in certain chemical sensors.
Mechanism of Action
The mechanism of action of 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the Schiff base linkage can interact with metal ions and other electrophiles. These interactions can lead to the modulation of biological pathways and the inhibition of microbial growth .
Comparison with Similar Compounds
Similar compounds to 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol include:
This compound: Differing in the position of the methyl group or the nature of the substituents on the phenyl ring.
3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: A compound with a similar dinitrophenoxy group but different core structure.
N’-{(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylene}-2-hydroxybenzohydrazide: A compound with a similar dinitrophenoxy group but different functional groups.
Properties
Molecular Formula |
C20H15N3O6 |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C20H15N3O6/c1-13-5-7-19(24)17(9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3 |
InChI Key |
GCMIDMRKJWXXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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